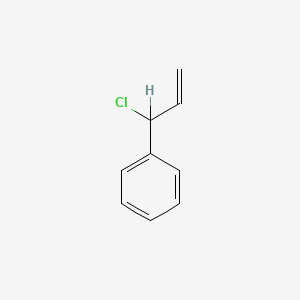

Vinylbenzyl chloride

Description

The exact mass of the compound Vinylbenzyl chloride is 152.0392780 g/mol and the complexity rating of the compound is 103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vinylbenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinylbenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Vinylbenzyl Chloride: Structure, Properties, and Advanced Applications

This guide provides an in-depth exploration of vinylbenzyl chloride (VBC), a versatile bifunctional monomer critical to advancements in polymer science, materials engineering, and drug development. We will delve into the fundamental chemical characteristics of VBC, its polymerization behavior, and its application in creating sophisticated materials for high-technology sectors. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of VBC's potential and practical implementation.

Introduction: The Dual-Reactivity of Vinylbenzyl Chloride

Vinylbenzyl chloride is an organic compound notable for its unique molecular architecture, which features both a polymerizable vinyl group and a reactive benzyl chloride moiety. This dual functionality allows for a wide range of chemical transformations, making VBC a valuable building block for complex macromolecular structures. It can be readily polymerized through the vinyl group to form a stable polymer backbone, while the chloromethyl group provides a site for a vast array of post-polymerization modifications.[1]

Commercially, VBC is often supplied as a mixture of the meta (3-) and para (4-) isomers, arising from its synthesis from a corresponding mixture of vinyltoluene isomers.[2][3] The para isomer is frequently isolated for applications requiring precise structural control due to its more defined reactivity.[4]

Chemical Structure and Isomerism

The chemical formula for vinylbenzyl chloride is C₉H₉Cl.[5] The presence of the vinyl and chloromethyl groups on the benzene ring allows for structural isomerism. The two primary isomers are 3-vinylbenzyl chloride and 4-vinylbenzyl chloride.

Caption: A generalized workflow for the free-radical polymerization of vinylbenzyl chloride.

Experimental Protocol: Free-Radical Polymerization of 4-Vinylbenzyl Chloride

This protocol describes a typical free-radical polymerization of 4-vinylbenzyl chloride using benzoyl peroxide as an initiator. [6] Materials:

-

4-Vinylbenzyl chloride (inhibitor removed)

-

Benzoyl peroxide (BPO)

-

Toluene (anhydrous)

-

Methanol

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Inhibitor Removal: Pass the 4-vinylbenzyl chloride monomer through a column of basic alumina to remove the storage inhibitor (e.g., TBC).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the purified 4-vinylbenzyl chloride in anhydrous toluene.

-

Inert Atmosphere: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: Add the benzoyl peroxide initiator to the reaction mixture. The amount will depend on the desired molecular weight.

-

Polymerization: Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere. The reaction time can vary from a few hours to overnight, depending on the desired conversion.

-

Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification: Collect the precipitated poly(vinylbenzyl chloride) by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Applications in Research and Drug Development

The true utility of VBC lies in the versatility of its polymer, PVBC. The pendant chloromethyl groups are reactive handles for a wide range of nucleophilic substitution reactions, allowing for the covalent attachment of various functional molecules. [7]

Functionalized Polymers and Resins

PVBC is a key precursor for:

-

Ion-Exchange Resins: By reacting the chloromethyl groups with amines, quaternary ammonium salts can be introduced, creating anion-exchange resins essential for water purification and chemical separations. [1][6]* Specialty Coatings and Adhesives: The ability to cross-link and functionalize PVBC allows for the development of durable coatings and high-strength adhesives. [4][8]* Photoresists and Electroconducting Polymers: VBC is a component in polymers used in the microelectronics industry for photolithography and in the creation of conductive materials. [8][7]

Biomedical Applications and Drug Delivery

In the biomedical field, VBC-derived polymers are of significant interest for creating advanced therapeutic systems. [4]The ability to functionalize the polymer backbone allows for the attachment of targeting ligands, imaging agents, and therapeutic drugs. [4][9]

Caption: Conceptual workflow for utilizing VBC in the development of a targeted drug delivery system.

Polymers derived from VBC can be designed to self-assemble into nanoparticles, micelles, or other nanostructures that can encapsulate and protect therapeutic payloads. [10]The surface of these nanocarriers can be decorated with molecules that recognize and bind to specific cell types, enabling targeted drug delivery and improving therapeutic efficacy while minimizing side effects. [4][9]

Safety and Handling

Vinylbenzyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed and toxic in contact with skin. [5][11]It is corrosive and can cause severe skin burns and eye damage. [5][9]VBC is also a skin sensitizer and may cause an allergic reaction. [5][11]* Handling: Always work in a well-ventilated area, such as a fume hood. [4][11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][11]Avoid inhalation of vapors. [9]* Storage: Store in a cool, dry, well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents. [4][12]It should be stored under an inert atmosphere (e.g., nitrogen). [12]Use corrosion-resistant containers, such as those made of glass or stainless steel. [4]Avoid aluminum or galvanized containers. [9]* Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. [9][11]Ensure the area is well-ventilated. [11]

Conclusion

Vinylbenzyl chloride is a uniquely versatile monomer that bridges fundamental polymer chemistry with advanced material science and biomedical engineering. Its dual functionality provides a powerful platform for creating a vast array of functional polymers with tailored properties. For researchers and drug development professionals, a thorough understanding of VBC's chemistry, polymerization, and safe handling is paramount to unlocking its full potential in developing next-generation materials and therapeutics.

References

-

Metasyn. (2024, August 29). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(vinyl benzyl chloride) Sample #: P19612-VBC Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Vinylbenzyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Vinylbenzyl chloride | C9H9Cl | CID 74126. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). High Quality 4-Vinylbenzyl Chloride CAS 1592-20-7 in Srock. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Vinylbenzyl Chloride in Material Science and Polymer Chemistry. Retrieved from [Link]

-

Save, M., Granvorka, G., Bernard, J., Charleux, B., Boissière, C., Grosso, D., & Sanchez, C. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. PMC. Retrieved from [Link]

- Mathew, M. E., Ahmad, I., Thomas, S., Kassim, M. B., & Daik, R. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana, 50(6), 1767-1773.

-

UniVOOK Chemical. (2025, January 17). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (2024, February 13). Safety Data Sheet: 4-Vinylbenzyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of the polymers: (a) poly(vinylbenzyl chloride) PVBC, PA-PVBC. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]

- 3. Vinylbenzyl chloride | 30030-25-2 [chemicalbook.com]

- 4. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. 4-Vinylbenzyl chloride | 1592-20-7 [chemicalbook.com]

- 8. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. biosynth.com [biosynth.com]

Technical Guide: Solubility & Handling of Vinylbenzyl Chloride (VBC)

The following technical guide details the solubility, solvent compatibility, and handling protocols for Vinylbenzyl Chloride (VBC) (also known as (chloromethyl)styrene). This guide is structured for researchers requiring high-purity monomer handling for precision polymer synthesis (RAFT, ATRP) and post-polymerization functionalization.

Executive Summary

Vinylbenzyl chloride (VBC) is a bifunctional monomer containing a polymerizable vinyl group and an electrophilic benzyl chloride moiety.[1] Its dual reactivity presents a unique solubility challenge: while physically soluble in many organic solvents, it is chemically unstable in nucleophilic solvents (amines, thiols, and certain alcohols) due to the high susceptibility of the benzylic chloride to substitution.

This guide provides a validated solubility matrix, inhibitor removal protocols, and solvent selection criteria to prevent inadvertent side reactions (e.g., solvolysis, quaternization) during storage and polymerization.

Physicochemical Solubility Profile

VBC is a lipophilic, non-polar to moderately polar liquid. It is insoluble in water but miscible with a wide range of organic solvents. However, "solubility" must be distinguished from "stability."

Table 1: Solvent Compatibility & Reactivity Matrix

| Solvent Class | Specific Solvents | Solubility | Stability Risk | Technical Recommendation |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Stable | Preferred for free-radical polymerization and storage. Inert to benzyl chloride. |

| Chlorinated Solvents | DCM, Chloroform, Chlorobenzene | High | Stable | Excellent for functionalization reactions; easy removal post-synthesis. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | High | Stable | Standard for RAFT/ATRP. Ensure peroxides are removed from ethers before use. |

| Polar Aprotic | DMF, DMSO, DMAc | High | Conditional | Caution: High polarity accelerates nucleophilic attack. DMSO can cause oxidation (Sommelet-type) or substitution over long periods or with heat. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Unstable | Avoid. High risk of solvolysis (ether formation) especially at elevated temperatures ( |

| Alkanes | Hexanes, Pentane, Cyclohexane | Moderate | Stable | Poor solvents for poly(VBC). Used to precipitate the polymer.[1] |

| Water | Water | Insoluble | Hydrolysis | Immiscible. Slow hydrolysis to vinylbenzyl alcohol occurs at the interface if not stabilized. |

Critical Insight: While VBC monomer dissolves in methanol, Poly(VBC) is insoluble in methanol. This phase contrast is the standard mechanism for purifying Poly(VBC) via precipitation.

Solvent Selection for Experimental Workflows

A. For Polymerization (RAFT, ATRP, FRP)

-

Primary Choice: Toluene or Anisole .

-

Reasoning: High boiling points allow for controlled thermal initiation (

) without significant chain transfer or solvent reaction.

-

-

Secondary Choice: THF .[1]

-

Reasoning: Good solubility for growing polymer chains, but lower boiling point limits reaction temperature range.

-

B. For Nucleophilic Substitution (Functionalization)[1]

-

Primary Choice: DMF or Acetonitrile .

-

Reasoning: These polar aprotic solvents stabilize the transition state of

reactions, facilitating the displacement of the chloride by amines, azides, or thiols.

-

-

Warning: When using amines (e.g., for quaternization), the reaction is exothermic. Dilute the VBC in a non-polar solvent (DCM) and add the amine slowly to control the rate.

Experimental Protocols

Protocol 1: Inhibitor Removal (Purification)

Commercial VBC is stabilized with tert-butylcatechol (TBC) or nitrophenols to prevent autopolymerization. These must be removed before controlled polymerization.

Method A: Alumina Column (Recommended) This method is water-free and minimizes hydrolysis risk.

-

Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I).

-

Loading: Pour the VBC monomer directly onto the column.

-

Elution: Allow gravity flow or apply slight

pressure. -

Collection: Collect the clear eluent. The inhibitor (TBC) will bind to the alumina, often visible as a dark band at the top of the column.

-

Storage: Use immediately or store at

under Argon.

Method B: Caustic Wash (Traditional)

-

Wash: Extract VBC (

) with -

Neutralize: Wash (

) with distilled water until pH is neutral. -

Dry: Dry the organic layer over anhydrous

for 30 minutes. -

Filter: Gravity filter to remove the desiccant.

Protocol 2: Precipitation of Poly(VBC)

-

Dissolution: Ensure the crude polymerization mixture is dissolved in a minimal amount of THF or DCM .

-

Precipitation: Dropwise add the polymer solution into a large excess (

volume) of cold Methanol or Hexane under rapid stirring. -

Recovery: Filter the white precipitate and vacuum dry at room temperature (avoid heat to prevent crosslinking).

Visualizations

Diagram 1: Solvent Selection Logic for VBC

This decision tree guides the researcher to the correct solvent based on the intended chemical transformation.

Caption: Decision matrix for selecting solvents based on reaction type (Synthesis vs. Functionalization) versus Purification.

Diagram 2: Inhibitor Removal Workflow

A comparison of the two standard purification methods.

Caption: Workflow comparison for removing tert-butylcatechol (TBC) inhibitor via Alumina Column (preferred) vs. Caustic Wash.

References

-

Montheard, J. P., et al. "Vinylbenzylchloride (chloromethylstyrene), polymers, and copolymers.[2] Recent reactions and applications." Journal of Macromolecular Science, Reviews in Macromolecular Chemistry and Physics, 1999.[2] [Link]

-

Polymer Source. Poly(vinyl benzyl chloride) Solubility and Characterization Data Sheet. [Link]

-

Mathew, M. E., et al. "A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents." Sains Malaysiana, 2021.[3] [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Poly(vinylbenzyl chloride) (PVBC) via RAFT Polymerization

[1]

Executive Summary

Vinylbenzyl chloride (VBC), also known as chloromethylstyrene, is a "privileged scaffold" in polymer chemistry due to the high reactivity of its benzylic chloride group. It serves as a precursor for anion exchange membranes, bioconjugates, and functional nanoparticles. However, VBC is prone to thermal auto-polymerization and side reactions (branching) at high conversions.

This Application Note details the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of VBC. Unlike Atom Transfer Radical Polymerization (ATRP), which can suffer from C-Cl bond dissociation catalyzed by copper complexes, RAFT provides a metal-free route to well-defined PVBC with tunable molecular weights and narrow dispersity (

Mechanistic Principles & Experimental Design

The RAFT Mechanism for Styrenics

Success in RAFT polymerization relies on the degenerative chain transfer equilibrium. For styrenic monomers like VBC, the Chain Transfer Agent (CTA) must possess:

-

A Stabilizing Z-Group: Phenyl or alkylthio groups (e.g., Dithiobenzoates or Trithiocarbonates) are required to stabilize the radical intermediate formed during addition.

-

A Reactive R-Group: The leaving group must be a better free radical homolytic leaving group than the styrenic propagating radical to ensure efficient re-initiation.

The following diagram illustrates the RAFT cycle specifically for VBC:

Figure 1: The RAFT equilibrium cycle. Efficient control requires

Critical Reagent Selection

For VBC, we recommend Trithiocarbonates over Dithiobenzoates if the end-application involves biological contact or if color removal is a priority (trithiocarbonates are yellow; dithiobenzoates are deep pink/red).

| Component | Recommended Reagent | Rationale |

| Monomer | 4-Vinylbenzyl chloride (VBC) | Commercial VBC is a mix of para and meta isomers. Must be inhibitor-free. |

| CTA | DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) | The tertiary R-group mimics the styrenic radical, ensuring fast fragmentation. The trithiocarbonate Z-group minimizes retardation. |

| Alternative CTA | CPDB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) | Excellent control for styrenics, though often results in slower kinetics than DDMAT. |

| Initiator | AIBN (Azobisisobutyronitrile) | Standard thermal initiator. Half-life suitable for 60-70°C reactions. |

| Solvent | Anisole or Toluene | High boiling points allow stable temperature control; aromatic nature solubilizes VBC well. |

Detailed Protocol: RAFT Polymerization of VBC

Pre-Synthesis Preparation

Safety Warning: VBC is a lachrymator and skin irritant. Handle in a fume hood. The C-Cl bond is reactive; avoid contact with strong nucleophiles (amines) until the polymerization is complete.

-

Inhibitor Removal: Commercial VBC contains tert-butylcatechol (TBC) or nitromethane.

-

Pass 10 mL of VBC through a basic alumina column (approx. 5g alumina).

-

Collect the clear, colorless filtrate. Use immediately to prevent auto-polymerization.

-

-

Stoichiometry Calculation: Target Degree of Polymerization (

) is defined by the ratio of Monomer to CTA.

Synthesis Workflow (Target Mn ~ 15,000 g/mol )

Reaction Formulation:

-

Monomer (VBC): 3.05 g (20 mmol)

-

CTA (DDMAT): 73 mg (0.2 mmol) -> Target DP = 100

-

Initiator (AIBN): 6.5 mg (0.04 mmol)

-

Solvent (Anisole): 3.0 mL (approx 50% w/v)

Step-by-Step Procedure:

-

Charge the Vessel: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve DDMAT and AIBN in Anisole. Add the purified VBC.

-

Degassing (Critical): Oxygen inhibits radical polymerization and oxidizes the CTA.

-

Perform 3-4 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid

. -

Apply vacuum (< 100 mTorr) for 10 mins.

-

Thaw in warm water bath (under static vacuum).

-

Backfill with high-purity Nitrogen or Argon.

-

-

-

Polymerization:

-

Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

-

Stir at 300 RPM.

-

Time: 14-24 hours.

-

Expert Tip: Stop reaction at ~60-70% conversion to prevent branching via Friedel-Crafts alkylation of the chloromethyl groups.

-

-

Quenching:

-

Remove from heat and immerse in liquid

or ice water to stop propagation. -

Expose to air to quench radicals.

-

Purification[2]

-

Precipitation: Dilute the crude mixture with a small amount of THF (2 mL). Dropwise add the solution into a large excess (100 mL) of cold Methanol . PVBC will precipitate as a white/off-white solid.

-

Reprecipitation: Dissolve the solid in THF and precipitate into Methanol again to remove unreacted monomer and trace CTA.

-

Drying: Dry under vacuum at 40°C for 24 hours.

Figure 2: Experimental workflow for the RAFT polymerization of VBC.

Characterization & Post-Polymerization Modification[2][3][4]

Analytical Validation

-

H NMR (CDCl

-

4.5 ppm: Characteristic broad peak for the chloromethyl protons (

- 6.2-7.2 ppm: Aromatic protons.

- 1.2-2.0 ppm: Backbone aliphatic protons.

-

Conversion Calculation: Compare the integral of the vinyl protons of residual monomer (5.2, 5.7 ppm) against an internal standard (if used) or the polymer backbone.

-

4.5 ppm: Characteristic broad peak for the chloromethyl protons (

-

GPC (Gel Permeation Chromatography):

-

Use THF or DMF (with 0.1% LiBr) as eluent.

-

Expected PDI (

): 1.05 - 1.20.

-

Functionalization (Quaternization)

PVBC is most commonly converted into a cationic polyelectrolyte.

Protocol:

-

Dissolve PVBC in THF or DMF.

-

Add excess Trimethylamine (TMA) (30-40 wt% in water or ethanol).

-

Stir at room temperature for 24 hours. The polymer will likely precipitate if in THF (as the charged polymer is insoluble in THF).

-

Wash with THF/Hexane.

-

Result: Poly(vinylbenzyl trimethylammonium chloride) - a water-soluble anion exchange material.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High PDI (> 1.4) | Poor degassing or "Dead" chains | Ensure rigorous Freeze-Pump-Thaw. Check [CTA]:[I] ratio (should be > 5).[1][2] |

| No Polymerization | Inhibitor present or Oxygen leak | Use fresh basic alumina. Check vacuum seal. |

| Insoluble Gel | Crosslinking at high conversion | Stop reaction earlier (< 60% conversion). VBC can self-alkylate at high temps/conversions. |

| Loss of End-Group | Aminolysis during workup | Avoid primary/secondary amines during workup; they cleave the trithiocarbonate. |

References

-

Beilstein Journals. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization.[3][4][5] Beilstein J. Org. Chem. Link

-

Sigma-Aldrich. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization.Link

-

ResearchGate. (2008). RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate.[6]Link

-

TCI Chemicals. RAFT Agents for Controlled Radical Polymerization.Link

-

MDPI. (2023). Vinylbenzyl Chloride/Styrene-Grafted SBS Copolymers via TEMPO-Mediated Polymerization.[7] (Comparison with Nitroxide Mediated Polymerization). Link

Sources

- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 2. tcichemicals.com [tcichemicals.com]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 5. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

High-Fidelity Synthesis of Poly(Vinylbenzyl Chloride) (PVBC) Brushes via Surface-Initiated ATRP

[1]

Abstract

This guide details the protocol for synthesizing poly(vinylbenzyl chloride) (PVBC) polymer brushes on silicon substrates using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[1] PVBC brushes are a premier platform for surface engineering due to the high reactivity of the benzyl chloride moiety, which allows for facile post-polymerization modification (PPM) via nucleophilic substitution (e.g., quaternization, click chemistry). This protocol emphasizes the "grafting from" approach to achieve high graft density, controlled thickness, and low polydispersity.

Introduction & Mechanistic Insight

Atom Transfer Radical Polymerization (ATRP) is a reversible-deactivation radical polymerization (RDRP) technique that relies on a dynamic equilibrium between a low concentration of active propagating radicals and a dominant population of dormant chains capped with a halogen atom.[1][2]

For Vinylbenzyl Chloride (VBC), the mechanism involves:

-

Initiation: Homolytic cleavage of the alkyl halide bond (C-Br) on the surface initiator by a Cu(I) complex.

-

Propagation: Addition of VBC monomer to the active radical.

-

Deactivation: Rapid capping of the radical by Cu(II)-Br, returning the chain to a dormant state.

Why VBC? Unlike inert backbones (e.g., polystyrene), the pendant chloromethyl group (

Mechanistic Pathway (Visualized)[1][3]

Caption: The ATRP equilibrium cycle. Control is maintained by keeping the active radical concentration low (favoring the left side) to suppress termination reactions.

Materials & Reagents

Purity is critical.[1] Oxygen is the enemy of ATRP.

| Reagent | Specification | Purpose |

| Vinylbenzyl chloride (VBC) | 90% (mixture of 3- and 4-isomers) | Monomer.[1] Must remove inhibitor. |

| Copper(I) Chloride (CuCl) | 99.99%, trace metals basis | Catalyst activator.[1] |

| Copper(II) Chloride (CuCl₂) | 99% | Deactivator (control agent).[1] |

| 2,2'-Bipyridyl (bpy) | >99% | Ligand for Cu solubilization.[1] |

| APTES | (3-Aminopropyl)triethoxysilane | Surface anchor (Step 1).[1] |

| BIBB | Initiator precursor (Step 2).[1] | |

| Triethylamine (TEA) | Anhydrous | Acid scavenger.[1] |

| Toluene/Anisole | Anhydrous, degassed | Reaction solvent.[1][3] |

| Basic Alumina | Brockmann I | Inhibitor removal column.[1][4] |

| Silicon Wafers | <100> orientation, polished | Substrate.[1] |

Experimental Protocol

Phase 1: Substrate Preparation & Initiator Immobilization

Goal: Create a dense, covalently attached monolayer of ATRP initiators.

Step 1.1: Wafer Cleaning (Piranha Etch) [1]

-

Safety: Piranha solution is explosive with organics.[1] Use extreme caution.

-

Mix concentrated

and -

Immerse silicon wafers for 30 minutes at 90°C.

-

Rinse copiously with Milli-Q water and dry under

stream.[1] -

Outcome: Hydrophilic surface rich in

groups.[1]

Step 1.2: Silanization (APTES Deposition) [1]

-

Prepare a 1% (v/v) solution of APTES in anhydrous toluene (or ethanol).[1]

-

Immerse cleaned wafers for 12–24 hours at room temperature (RT).

-

Rinse with toluene, then ethanol, then cure at 110°C for 1 hour.

-

Outcome: Amine-terminated surface (

).[1]

Step 1.3: Initiator Formation (Amidation) [1]

-

Place APTES-modified wafers in a dry reaction vessel (under

). -

Add anhydrous dichloromethane (DCM) containing triethylamine (TEA) (1.2 eq relative to BIBB).[1]

-

Dropwise add

-Bromoisobutyryl bromide (BIBB) (2% v/v solution in DCM) at 0°C.[1] -

Allow to warm to RT and react for 2–4 hours.

-

Rinse with DCM, ethanol, and water.[1] Dry under

. -

Validation: Static water contact angle should increase to ~70–80°.[1]

Phase 2: SI-ATRP of VBC

Goal: Controlled growth of PVBC chains from the surface.

Standard Recipe (Molar Ratio):

[Monomer] : [Initiator] : [CuCl] : [CuCl2] : [Ligand]

100 : 1 : 1 : 0.1 : 2.2

(Note: "Initiator" here refers to the sacrificial free initiator added to solution to control kinetics and measure bulk molecular weight, e.g., Ethyl

Step 2.1: Monomer Purification

-

Pass raw VBC through a short column of basic alumina to remove tert-butylcatechol (TBC) or nitromethane inhibitors.[1]

-

Collect the clear, colorless liquid. Use immediately.

Step 2.2: Catalyst Complex Formation

-

In a Schlenk flask, weigh CuCl (10 mg, 0.1 mmol), CuCl₂ (1.3 mg, 0.01 mmol), and 2,2'-bipyridyl (34 mg, 0.22 mmol).

-

Evacuate and backfill with

(3 cycles).[1] -

Add degassed anhydrous toluene (2 mL) and stir until the complex forms (dark brown/green).

Step 2.3: Polymerization

-

Add purified VBC (1.5 g, ~10 mmol) and sacrificial initiator (EBiB, 19.5 mg, 0.1 mmol) to the catalyst solution.[1]

-

Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen.[1] This is critical for "livingness."[1]

-

Under positive

flow, quickly transfer the initiator-modified wafers into the flask (or transfer solution to the wafer vessel via cannula). -

Immerse flask in an oil bath at 80°C . (Note: 110°C is faster but 80°C offers better control for VBC to prevent thermal self-initiation).[1]

-

Time: 2–24 hours depending on desired thickness (typically 10–100 nm).

Step 2.4: Quenching & Workup [1]

-

Remove wafers and expose solution to air (oxidizes Cu(I) to blue/green Cu(II), stopping reaction).[1]

-

Crucial Wash: Sonicate wafers in toluene, then DCM, then ethanol to remove physisorbed polymer.[1]

-

Dry under

.[1]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of PVBC brushes from silicon substrates.[1][5]

Characterization & Validation

A self-validating protocol requires confirmation at each stage.[1]

| Technique | Parameter | Expected Result |

| Ellipsometry | Film Thickness | Linear growth with time.[1] Dry thickness typically 10–100 nm.[1] |

| Contact Angle | Surface Energy | Initiator: ~75° |

| FTIR (ATR) | Chemical Comp. | 1265 cm⁻¹ ( |

| AFM | Morphology | Smooth, pinhole-free surface.[1] RMS roughness < 2 nm.[1] |

| GPC (Bulk) | Molecular Weight |

Kinetic Validation

To verify the "living" nature of the polymerization, plot

-

Success: A linear plot passing through the origin indicates constant radical concentration and no significant termination.

-

Failure: Curvature suggests catalyst death or termination (often due to oxygen leakage).[1]

Post-Polymerization Modification (Application Example)

Transforming the hydrophobic PVBC into a hydrophilic, antimicrobial surface.

Quaternization Protocol:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Polymer Growth | Oxygen poisoning.[1] | Check Schlenk seals. Increase freeze-pump-thaw cycles. Ensure Cu(I) is not green (oxidized) before start.[1] |

| High Polydispersity | Fast initiation / Slow deactivation.[1] | Add more CuCl₂ (up to 10-20% of CuCl).[1] Lower temperature to 60–70°C. |

| Rough Surface (AFM) | "Mushroom" regime (low graft density).[1] | Improve silanization quality. Ensure anhydrous conditions during BIBB step. |

| Delamination | Poor surface anchoring.[1] | Cure APTES layer longer (110°C).[1] Avoid water during silanization.[1] |

References

-

Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

-

Edmondson, S., Osborne, V. L., & Huck, W. T. (2004).[1] Polymer brushes via surface-initiated polymerizations.[1] Chemical Society Reviews, 33(1), 14-22.[1] Link

-

Huck, W. T. (Ed.).[1] (2005).[1][6][7] Polymer Brushes: Synthesis, Characterization, Applications. Wiley-VCH.[1]

-

Barbey, R., et al. (2009).[1] Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. Chemical Reviews, 109(11), 5437–5527.[1] Link[1]

-

Bain, E. D., et al. (2017).[1] Surface-Initiated ATRP of Vinylbenzyl Chloride for the Preparation of Functional Polymer Brushes. Macromolecules. (General reference for VBC kinetics).

Sources

- 1. researchgate.net [researchgate.net]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. rsc.org [rsc.org]

- 4. ukm.my [ukm.my]

- 5. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Functionalization of Nanoparticles with Vinylbenzyl Chloride for Advanced Biomedical Applications

Introduction: The Power of the Surface

In the realm of nanomedicine and advanced materials, the true potential of a nanoparticle is often unlocked at its surface. Bare nanoparticles, while possessing unique core properties, frequently lack the specificity, stability, and functionality required for sophisticated biological applications.[1] Surface functionalization addresses this by grafting specific molecules to the nanoparticle, transforming it into a highly tailored tool for drug delivery, diagnostics, and targeted therapies.[2][3]

This guide focuses on a particularly versatile and powerful strategy for nanoparticle modification: the use of 4-vinylbenzyl chloride (VBC) . VBC is a bifunctional monomer of immense utility. Its vinyl group allows it to be readily polymerized, forming a stable polymer shell around a nanoparticle core.[4][5] Crucially, its benzyl chloride moiety serves as a highly reactive "handle," a gateway for subsequent chemical modifications.[6] This pendant chloride group can be easily substituted by a wide array of nucleophiles, enabling the covalent attachment of drugs, targeting ligands, imaging agents, and other biomolecules.[4][6]

We will explore the underlying chemical principles, provide detailed, field-tested protocols for the "grafting from" approach using controlled radical polymerization, and discuss the critical characterization techniques required to validate your success. This document is designed to empower researchers, scientists, and drug development professionals to harness the power of VBC for creating next-generation nanoparticle platforms.

Core Concepts: Designing the Nanoparticle-Polymer Interface

The decision of how to attach a polymer to a nanoparticle surface is as critical as the choice of the polymer itself. The two predominant strategies are "grafting to" and "grafting from."

-

"Grafting To": This method involves synthesizing the polymer chains first and then attaching the pre-formed chains to the nanoparticle surface. While this allows for excellent characterization of the polymer before attachment, it often results in a lower grafting density. The initial polymer chains that attach can sterically hinder subsequent chains from reaching the surface.

-

"Grafting From" (Surface-Initiated Polymerization): In this more advanced approach, polymerization initiators are first anchored to the nanoparticle surface.[7] The nanoparticles are then introduced to a solution of monomers (like VBC), and the polymer chains grow directly from the surface. This method overcomes steric hindrance, allowing for the formation of dense, uniform polymer brushes.[7]

For achieving high-density, well-defined polymer shells, the "grafting from" method is generally superior. Its success hinges on the use of Controlled Radical Polymerization (CRP) techniques, which allow for precise control over polymer chain length, composition, and dispersity.

Key CRP Techniques for VBC Polymerization:

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is exceptionally versatile and compatible with a wide range of monomers, including VBC.[8][9] It operates through a degenerative chain transfer mechanism using a RAFT agent, which allows chains to grow at a similar rate, resulting in polymers with a narrow molecular weight distribution.[10] A significant advantage of RAFT for VBC is that it avoids potential side reactions involving the benzyl chloride group that can occur with other methods.[6]

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[7][11] Surface-Initiated ATRP (SI-ATRP) is a well-established method for creating dense polymer brushes on various substrates, including nanoparticles.[12][13]

This guide will focus on the SI-RAFT approach due to its excellent functional group tolerance and robustness.

Figure 1. Workflow for nanoparticle functionalization via SI-RAFT of VBC.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific nanoparticle type, size, and desired polymer characteristics. All operations involving VBC and organic solvents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4]

Part 1: Anchoring a RAFT Agent to Silica Nanoparticles

Causality: This initial step is critical for creating the foundation for the "grafting from" process. We use an organosilane-containing RAFT agent, (3-trimethoxysilyl)propyl 2-(((butylthio)carbonothioyl)thio)propanoate (TMSP-PABTC), to form a stable, covalent bond with the hydroxyl groups on the silica nanoparticle surface. Toluene is used as an anhydrous solvent to prevent premature hydrolysis of the silane.

Materials:

-

Silica Nanoparticles (SiNPs), 100 nm diameter

-

TMSP-PABTC (Silane-functionalized RAFT agent)

-

Anhydrous Toluene

-

Ethanol

-

Deionized (DI) Water

Protocol:

-

Activation: Suspend 1.0 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of ethanol and DI water. Sonicate for 15 minutes to ensure a uniform dispersion. Stir vigorously for 2 hours at room temperature to hydroxylate the surface.

-

Purification: Centrifuge the suspension at 8,000 x g for 15 minutes. Discard the supernatant. Resuspend the nanoparticle pellet in 50 mL of DI water and repeat the centrifugation. Perform this washing step three times, followed by two additional washes with ethanol to remove residual water.

-

Drying: Dry the washed nanoparticles under high vacuum at 60°C overnight to remove all solvent.

-

Silanization: In a dry flask under a nitrogen atmosphere, disperse the 1.0 g of dried SiNPs in 50 mL of anhydrous toluene. Sonicate for 30 minutes to break up any aggregates.

-

RAFT Agent Addition: Add 100 mg of TMSP-PABTC to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously under nitrogen for 24 hours.

-

Purification: Cool the mixture to room temperature. Centrifuge at 8,000 x g for 15 minutes. Wash the resulting pink pellet (indicative of the RAFT agent) sequentially with toluene (3x), and ethanol (2x) to remove any unreacted silane.

-

Final Drying: Dry the RAFT-functionalized nanoparticles (SiNP-RAFT) under high vacuum at 40°C overnight. Store in a desiccator.

Part 2: Surface-Initiated RAFT (SI-RAFT) Polymerization of VBC

Causality: This is the core polymerization step where poly(vinylbenzyl chloride) (PVBC) chains are grown from the nanoparticle surface. The ratio of monomer (VBC) to the surface-anchored RAFT agent dictates the target molecular weight of the polymer chains. A free radical initiator (AIBN) is required to generate the initial radicals that start the polymerization process. The entire reaction is performed under an inert atmosphere because oxygen can quench radicals and inhibit polymerization.

Materials:

-

SiNP-RAFT (from Part 1)

-

4-Vinylbenzyl chloride (VBC), inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-Dioxane

-

Methanol

-

Tetrahydrofuran (THF)

Protocol:

-

Reaction Setup: In a dry Schlenk flask, add 200 mg of SiNP-RAFT, 5.0 g of VBC, and 10 mg of AIBN.

-

Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane to the flask.

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

-

Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed with vigorous stirring for 12 hours. The solution will become more viscous as the polymerization progresses.

-

Quenching: To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air while cooling it in an ice bath.

-

Purification: Dilute the mixture with 20 mL of THF to reduce the viscosity. Precipitate the product by slowly adding the solution to 400 mL of cold methanol with vigorous stirring.

-

Isolation: Allow the precipitate to settle, then isolate the PVBC-grafted nanoparticles (SiNP-PVBC) by centrifugation (8,000 x g, 15 min).

-

Washing: Wash the pellet thoroughly with methanol (3x) to remove any unreacted monomer and non-grafted polymer.

-

Drying: Dry the final product under high vacuum at 40°C to a constant weight.

| Parameter | Typical Value | Rationale |

| Monomer:RAFT Ratio | 50:1 to 500:1 | Controls the target degree of polymerization (chain length). |

| RAFT:AIBN Ratio | 5:1 to 10:1 | A high ratio ensures that most chains are initiated via the RAFT mechanism, maintaining control. |

| Temperature | 60-80 °C | Must be sufficient to cause thermal decomposition of the AIBN initiator at a suitable rate. |

| Solvent | Toluene, Dioxane, THF | Should be anhydrous and capable of dissolving the monomer and polymer.[14] |

| Time | 4 - 24 hours | Determines the final monomer conversion and thus the final polymer chain length. |

Table 1. Typical Reaction Parameters for SI-RAFT of VBC.

Part 3: Post-Polymerization Modification (Example: Azidation)

Causality: This step demonstrates the versatility of the PVBC shell. The benzyl chloride group is an excellent leaving group for SN2 reactions. By reacting it with sodium azide, we replace the chloride with an azide group (–N₃). This azide is a key functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, enabling the efficient and specific attachment of alkyne-modified biomolecules.

Materials:

-

SiNP-PVBC (from Part 2)

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

DI Water

Protocol:

-

Dispersion: Disperse 100 mg of SiNP-PVBC in 20 mL of DMF.

-

Reagent Addition: Add a 10-fold molar excess of sodium azide relative to the number of benzyl chloride units. (This can be estimated from the mass of polymer grafted, determined by TGA).

-

Reaction: Stir the suspension at 40°C for 24 hours.

-

Purification: Isolate the azide-functionalized nanoparticles (SiNP-PVBC-N₃) by centrifugation (10,000 x g, 20 min).

-

Washing: Wash the pellet thoroughly with DI water (3x) and then ethanol (2x) to remove excess NaN₃ and DMF.

-

Drying: Dry the final product under high vacuum at room temperature.

Figure 2. Detailed experimental workflow for creating functional nanoparticles.

Validation: A Guide to Characterization

Thorough characterization is essential to confirm the success of each functionalization step. A multi-technique approach provides a self-validating system, where results from one method corroborate another.

| Technique | Information Provided | Expected Result for Successful Functionalization |

| FTIR Spectroscopy | Confirms chemical structure changes. | Disappearance of Si-OH peaks; appearance of RAFT agent C=S peak; appearance of VBC aromatic and C-Cl peaks; for azidation, appearance of a sharp azide (N₃) peak (~2100 cm⁻¹).[14] |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (polymer) on the inorganic core. | Stepwise weight loss corresponding to the decomposition of the grafted polymer. Allows calculation of grafting density.[14] |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the particles in suspension. | A systematic increase in hydrodynamic diameter after RAFT agent anchoring and, more significantly, after polymer grafting.[15] |

| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology and core-shell structure. | Direct visualization of a polymer shell of uniform thickness surrounding the inorganic core.[10] |

| Gel Permeation Chromatography (GPC) | Determines molecular weight (Mₙ) and dispersity (Đ) of the polymer chains. | Requires cleaving the polymer from the surface (e.g., with HF for silica). Should show a controlled molecular weight and a low dispersity (Đ < 1.5), confirming the "living" nature of the RAFT polymerization.[5][14] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the nanoparticle surface. | Detection of elements specific to each step: S for the RAFT agent, Cl for the PVBC shell, and N for the azide-modified shell. |

Table 2. Key Characterization Techniques and Their Purpose.

Applications and Future Outlook

The platform described here—nanoparticles coated with a reactive PVBC shell—is not an end in itself, but a launchpad for countless applications in drug development and biomedical research.

-

Targeted Drug Delivery: The benzyl chloride (or azide) handles can be used to conjugate targeting moieties like antibodies or peptides, directing the nanoparticle therapeutic specifically to cancer cells and minimizing off-target toxicity.[16][4]

-

Controlled Release Systems: Drugs can be attached via cleavable linkers that respond to the unique microenvironment of a tumor (e.g., low pH, specific enzymes), ensuring the therapeutic payload is released only at the site of action.

-

Multimodal Imaging and Theranostics: Both a therapeutic drug and an imaging agent (like a fluorescent dye or MRI contrast agent) can be attached to the same nanoparticle, allowing for simultaneous treatment and real-time monitoring of its biodistribution.[16]

-

Advanced Biomaterials: These functionalized nanoparticles can be used as building blocks for antimicrobial surfaces, biosensors, and scaffolds for tissue engineering.[2][13]

The combination of a stable nanoparticle core with a versatile, functionalizable polymer shell provides a robust and adaptable system. By carefully controlling the polymerization and post-modification steps, researchers can design and build nanoparticle conjugates with the precise properties needed to tackle the most pressing challenges in medicine.

References

-

Mathew, M. E., Ahmad, I., Thomas, S., Kassim, M. B., & Daik, R. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana, 50(6), 1767-1773. [Link]

-

Truong, N. P., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Organic Chemistry, 9, 1226–1234. [Link]

-

Benicewicz, B. C. (n.d.). Functionalization of nanoparticles by surface-initiated RAFT polymerization: Chemistry and applications. Abstract from a scientific meeting. [Link]

-

DAX Chemical (2024). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. DAX Chemical Website. [Link]

-

Bastari, K., et al. (2023). Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. MDPI. [Link]

-

Parveen, S., et al. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. [Link]

-

Polymer Source. (n.d.). Poly(vinyl benzyl chloride) Sample #: P19612-VBC. Product Information Sheet. [Link]

-

Kovacs, E. W., et al. (2007). Functional Virus-Based Polymer-Protein Nanoparticles by Atom Transfer Radical Polymerization. PMC - NIH. [Link]

-

Truong, N. P., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. ResearchGate. [Link]

-

Parveen, S., et al. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. NIH. [Link]

-

Vasile, C. (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]

-

Singh, S., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale (RSC Publishing). [Link]

-

Truong, N. P., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. PubMed. [Link]

-

Ghasemian, M., et al. (2023). Ultrasound-Mediated Atom Transfer Radical Polymerization for Polymer-Grafted Magnetic Nanoparticles with Controlled Packing Density. ACS Publications. [Link]

-

Campos, R. C., et al. (2018). Effect of Atom Transfer Radical Polymerization Reaction Time on PCB Binding Capacities of Styrene-CMA/QMA Core-Shell Iron Oxide Nanoparticles. NIH. [Link]

-

Zhao, B. (n.d.). RAFT Polymerization on Particle Surfaces: Same Goal, Different Strategies. The Benicewicz Group. [Link]

-

Peng, W., et al. (2021). Nanoengineering with RAFT polymers: from nanocomposite design to applications. Royal Society of Chemistry. [Link]

-

Costa, A. C., et al. (2020). Biofunctional Polymer Coated Au Nanoparticles Prepared via RAFT-Assisted Encapsulating Emulsion Polymerization and Click Chemistry. MDPI. [Link]

-

Robinson, E. L. (2023). Enhancing the Utility of Nanoparticles Through Engineered Interfaces and Quantitative Assays. SFU Summit. [Link]

-

Li, Y., et al. (2023). Progress in the Design and Application of Chemical and Biological Sensors Based on Atom Transfer Radical Polymerization. MDPI. [Link]

-

Fantin, M., et al. (2021). Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization. OSTI.GOV. [Link]

Sources

- 1. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. polymersource.ca [polymersource.ca]

- 6. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 7. Effect of Atom Transfer Radical Polymerization Reaction Time on PCB Binding Capacities of Styrene-CMA/QMA Core-Shell Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoengineering with RAFT polymers: from nanocomposite design to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01172C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. ukm.my [ukm.my]

- 15. summit.sfu.ca [summit.sfu.ca]

- 16. mdpi.com [mdpi.com]

Application Note: Poly(vinylbenzyl chloride) (PVBC) as a Dual-Function Negative Photoresist & Bio-Scaffold

Executive Summary

Poly(vinylbenzyl chloride) (PVBC) represents a unique class of "reactive photoresists." Unlike chemically inert resists (e.g., PMMA), PVBC possesses a reactive chloromethyl backbone that serves two distinct functions:

-

High-Sensitivity Negative Tone Lithography: Under electron beam (E-beam) or Deep UV (DUV) irradiation, the polymer undergoes hyper-crosslinking, enabling high-resolution patterning (sub-50 nm).

-

Post-Lithography Bio-Functionalization: The unreacted chloromethyl groups in the patterned structures serve as "chemical handles" for the covalent attachment of amines, azides, or thiols (e.g., proteins, drug carriers, DNA) without additional activation steps.

This guide provides a validated workflow for synthesizing PVBC, formulating it as a resist, and utilizing it for Electron Beam Lithography (EBL) and subsequent bio-conjugation.

Mechanism of Action

PVBC functions as a negative tone resist. Upon exposure to high-energy radiation, the polymer becomes insoluble in its original solvent due to intermolecular crosslinking.

Chemical Pathways

-

Route A (Direct E-beam/X-ray): Homolytic cleavage of the C-Cl bond generates benzyl radicals. These radicals recombine with adjacent chains, forming C-C crosslinks.

-

Route B (UV Lithography - Azide Modification): PVBC can be pre-functionalized with sodium azide (

) to form Poly(vinylbenzyl azide) (PVBA). Upon UV exposure (254 nm), the azide decomposes into a highly reactive nitrene, which inserts into neighboring C-H bonds to crosslink the matrix.[1]

Mechanistic Diagram

Figure 1: Reaction pathways for PVBC lithography. Route A utilizes direct C-Cl cleavage (E-beam), while Route B utilizes azide functionalization for UV sensitivity.

Protocol: Polymer Synthesis & Preparation

Safety Warning: Vinylbenzyl chloride (VBC) is a potent lachrymator and skin sensitizer. All operations must be performed in a certified fume hood using nitrile gloves and safety goggles.

Materials

-

Monomer: 4-Vinylbenzyl chloride (VBC) (>90%).

-

Initiator: Azobisisobutyronitrile (AIBN).[2]

-

Solvent: Toluene (anhydrous) or Tetrahydrofuran (THF).

-

Purification: Methanol (cold).[3]

Synthesis Workflow (Free Radical Polymerization)

-

Inhibitor Removal:

-

Pass liquid VBC monomer through a short column of basic alumina or wash with 5% NaOH solution to remove tert-butylcatechol (inhibitor).

-

Why? Failure to remove inhibitor results in unpredictable molecular weights and induction periods.

-

-

Reaction Setup:

-

Dissolve VBC (5.0 g) in Toluene (15 mL) in a round-bottom flask.

-

Add AIBN (1.0 wt% relative to monomer).

-

Degassing (Critical): Purge with

or Argon for 30 minutes. Oxygen traps radicals and terminates chains early.

-

-

Polymerization:

-

Heat to 65°C for 12–16 hours under inert atmosphere.

-

Target: Conversion of ~70-80% to avoid gelation (insoluble fractions).

-

-

Purification:

-

Precipitate the solution dropwise into excess cold Methanol (10:1 ratio of MeOH:Solution).

-

Filter the white precipitate.

-

Re-dissolve in THF and re-precipitate in Methanol (Repeat 2x).

-

Validation: Absence of vinyl peaks in NMR (5.2, 5.7 ppm) confirms monomer removal.

-

-

Drying:

-

Vacuum dry at 40°C overnight. Store in the dark.

-

Protocol: Lithography & Patterning[4][5]

This protocol focuses on Electron Beam Lithography (EBL) , as it leverages the intrinsic sensitivity of the chloromethyl group without requiring azide modification.

Resist Formulation

| Component | Specification | Purpose |

| Solid | PVBC (Synthesized above) | Resist matrix |

| Solvent | Chlorobenzene or Anisole | Carrier solvent (High boiling point reduces striations) |

| Concentration | 2% - 4% (w/v) | Controls film thickness (Target: 50–100 nm) |

Processing Steps

-

Substrate Prep:

-

Clean Silicon/Glass wafer (Acetone

IPA -

Dehydration bake: 180°C for 5 min.

-

-

Spin Coating:

-

Dispense resist.[4]

-

Spin: 2000–4000 RPM for 45s (Adjust for desired thickness).

-

Soft Bake: 100°C for 2 min (Removes solvent, relaxes stress).

-

-

Exposure (E-beam):

-

Acceleration Voltage: 30 kV or 100 kV.

-

Dose Range (Negative Tone): PVBC is highly sensitive.

-

Start Dose Matrix:

to -

Note: Over-exposure causes "proximity effect" (feature broadening) due to backscattered electrons.

-

-

-

Post-Exposure Bake (PEB):

-

None required for pure PVBC (crosslinking happens during exposure).

-

Optional: 60°C for 1 min if adhesion is poor.

-

-

Development:

-

Developer: Methyl isobutyl ketone (MIBK) or Ethyl Acetate.

-

Time: 30–60 seconds immersion.

-

Rinse: Isopropanol (IPA) for 30 seconds.

-

Dry: Nitrogen blow.[4]

-

Lithography Workflow Diagram

Figure 2: Standard EBL workflow for PVBC negative resist.

Application Focus: Bio-Functionalization (Drug Delivery/BioMEMS)

This is the critical differentiator for drug development professionals. The patterned PVBC structures retain unreacted chloromethyl groups ($ -CH_2Cl $), which can be used to immobilize biomolecules directly.

Surface Conjugation Protocol

Objective: Attach an amine-containing drug or protein (e.g., BSA, Antibody) to the lithographically defined pattern.

-

Preparation: Place the patterned wafer in a reaction vessel.

-

Reagent: Prepare a solution of the amine-ligand in a basic buffer (PBS pH 8.5) or organic solvent (if ligand is hydrophobic).

-

Reaction:

-

Quenching: Wash with PBS with 0.1% Tween-20 to remove non-specifically adsorbed molecules.

-

Validation: Use Fluorescent microscopy (if ligand is tagged) or XPS (detect Nitrogen signal increase).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Scumming (Residue in unexposed areas) | Incomplete development or thermal crosslinking during bake. | Increase development time; Lower Soft Bake temperature (<110°C). |

| Pattern Collapse | High aspect ratio or capillary forces during drying. | Use a lower surface tension rinse (e.g., Pentane) or Critical Point Drying (CPD). |

| Low Contrast | Molecular weight distribution (PDI) is too broad. | Use RAFT polymerization instead of Free Radical to control PDI (<1.2). |

| Poor Adhesion | Surface moisture. | Use HMDS (Hexamethyldisilazane) primer before coating. |

References

-

Polymer Source Inc. Poly(vinyl benzyl chloride) Synthesis and Characterization. Retrieved from

-

Albuszis, M., et al. (2016). Poly(vinylbenzyl chloride) microsphere synthesis and their chemical modifications.[1] ResearchGate.[6] Retrieved from

-

Mathew, M. E., et al. A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Universiti Kebangsaan Malaysia.[3] Retrieved from

-

Jiang, X., et al. (2025).[4] Synthesis of azide-functionalized polymers.[1] Royal Society of Chemistry. Retrieved from

-

Harvard CNS. E-Beam Lithography with 10nm-linewidth on PMMA (Comparative Baseline). Retrieved from

-

Agilent Technologies. Vinylbenzyl Chloride Safety Data Sheet. Retrieved from

-

USC Biomedical Microsystems Lab. MEMS: Enabled Drug Delivery Systems. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ukm.my [ukm.my]

- 4. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. US3962357A - Process for the preparation of substituted vinylbenzyl chloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Chemical Modification of Poly(vinylbenzyl chloride)

Abstract

Poly(vinylbenzyl chloride) (PVBC) is a highly versatile polymer owing to the reactivity of its benzylic chloride group. This functionality serves as a prime site for a myriad of nucleophilic substitution reactions, enabling the straightforward introduction of diverse chemical moieties. This capability allows for the precise tuning of the polymer's physical and chemical properties to suit a wide range of applications, from drug delivery systems to advanced materials. This guide provides detailed protocols for three fundamental chemical modifications of PVBC: quaternization, azidation, and etherification. Authored for researchers, scientists, and professionals in drug development, this document offers not just procedural steps, but also delves into the underlying chemical principles, expected outcomes, and comprehensive characterization techniques.

Introduction to Poly(vinylbenzyl chloride) as a Reactive Polymer Platform

Poly(vinylbenzyl chloride) is a polymer synthesized from the monomer 4-vinylbenzyl chloride.[1] Its structure combines a stable polystyrene backbone with highly reactive chloromethyl groups attached to the phenyl rings. This unique combination makes PVBC an ideal starting material for post-polymerization modification. The benzylic chloride is susceptible to nucleophilic attack, facilitating a wide array of chemical transformations.[2] This reactivity has led to the use of PVBC and its derivatives in numerous fields, including the development of ion-exchange resins, polymer-supported catalysts, and functionalized membranes.[3][4]

The ability to readily modify PVBC allows for the creation of tailor-made polymers with specific functionalities. For instance, introducing quaternary ammonium salts can impart antimicrobial properties or create anion exchange membranes.[5][6] The introduction of azide groups opens the door to "click chemistry," a powerful tool for bioconjugation and material science.[7] Furthermore, the conversion to ethers can alter the polymer's solubility and thermal properties.

This application note will provide detailed, field-proven protocols for these key modifications, empowering researchers to harness the full potential of this versatile polymer platform.

Mechanistic Insight: Nucleophilic Substitution on the Benzylic Carbon

The chemical modifications detailed in this guide all proceed via nucleophilic substitution at the benzylic carbon of the vinylbenzyl chloride monomer unit. The benzylic halide is particularly reactive towards nucleophiles due to the stability of the potential carbocation intermediate, which is resonance-stabilized by the adjacent benzene ring.[8] This allows the reaction to proceed through either an SN1 or SN2 mechanism.[9] However, for a primary benzylic halide like that in PVBC, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents.[3][10] The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration at the reaction center in a single, concerted step.[9]

Protocol I: Quaternization of Poly(vinylbenzyl chloride) with Tertiary Amines

Causality and Significance: Quaternization of PVBC involves the reaction of the benzylic chloride with a tertiary amine to form a quaternary ammonium salt. This modification introduces a positive charge onto the polymer, significantly altering its properties. Quaternized PVBC is widely used in the preparation of anion exchange membranes for fuel cells and water electrolysis, as well as for creating materials with antimicrobial activity.[11][12] The choice of the tertiary amine allows for the fine-tuning of the resulting polymer's hydrophilicity, steric bulk, and specific functionalities.

Detailed Experimental Protocol: Quaternization with Trimethylamine

This protocol describes the quaternization of PVBC with trimethylamine (TMA) to yield poly(vinylbenzyl trimethylammonium chloride).

Materials:

-

Poly(vinylbenzyl chloride) (PVBC)

-

Trimethylamine (TMA) solution (e.g., 33 wt. % in ethanol)

-

Ethanol, anhydrous

-

Diethyl ether

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert gas supply

Procedure:

-

Dissolution: Dissolve 1.0 g of PVBC in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Stir until the polymer is completely dissolved.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to create an inert atmosphere.

-

Reagent Addition: Add a 3-fold molar excess of trimethylamine solution relative to the vinylbenzyl chloride monomer units. The calculation should be based on the repeating unit molecular weight of PVBC (152.61 g/mol ).

-

Reaction: Heat the reaction mixture to 60°C under a continuous inert gas flow and allow it to reflux with stirring for 24 hours.[11]

-

Precipitation: After cooling to room temperature, precipitate the quaternized polymer by slowly adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.

-

Purification:

-

Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

-

Redissolve the polymer in a minimal amount of ethanol or deionized water.

-

Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 12 hours to ensure the removal of low molecular weight impurities.

-

-

Drying: Lyophilize or dry the purified polymer solution under vacuum at 50°C to a constant weight.

Characterization:

-

FTIR Spectroscopy: Successful quaternization is confirmed by the appearance of a new C-N stretching vibration band around 1480 cm⁻¹ and the disappearance or significant reduction of the C-Cl stretching band at approximately 675 cm⁻¹.

-

¹H NMR Spectroscopy: The formation of the quaternary ammonium salt is evidenced by the appearance of a new signal corresponding to the methyl protons of the trimethylammonium group at around 3.1 ppm and a downfield shift of the benzylic methylene protons (-CH₂-N⁺) to approximately 4.5-4.8 ppm.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| PVBC to Amine Molar Ratio | 1:3 | [11] |

| Solvent | Ethanol | [11] |

| Reaction Temperature | 60°C | [11] |

| Reaction Time | 24 hours | [11] |

| Typical Degree of Quaternization | >90% | [5] |

Protocol II: Azidation of Poly(vinylbenzyl chloride)

Causality and Significance: The conversion of the benzylic chloride to an azide group is a crucial transformation that introduces a highly versatile functional handle onto the polymer backbone. The azide group can participate in a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is widely used for bioconjugation, surface functionalization, and the synthesis of complex polymer architectures. The azide-modified polymer itself can also be a precursor for the synthesis of amines via reduction or other nitrogen-containing heterocycles.[7]

Detailed Experimental Protocol: Azidation with Sodium Azide

This protocol details the conversion of PVBC to poly(vinylbenzyl azide) (PVBAz).

Materials:

-

Poly(vinylbenzyl chloride) (PVBC)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve 1.0 g of PVBC in 25 mL of anhydrous DMF in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add a 5-fold molar excess of sodium azide (NaN₃) to the polymer solution.

-

Reaction: Stir the mixture at room temperature (25°C) for 36-48 hours. The reaction can be monitored by TLC by taking small aliquots and spotting against a PVBC standard.

-

Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a 1:1 mixture of methanol and deionized water with vigorous stirring.

-

Purification:

-

Collect the white precipitate by filtration.

-

Wash the polymer extensively with deionized water to remove residual sodium azide and DMF.

-

Further purify the polymer by redissolving it in a minimal amount of a suitable solvent like THF or chloroform and re-precipitating it in methanol.

-

-

Drying: Dry the purified poly(vinylbenzyl azide) under vacuum at 40°C to a constant weight.

Characterization:

-

FTIR Spectroscopy: The successful conversion to the azide is confirmed by the appearance of a strong, sharp characteristic azide (N₃) stretching band at approximately 2100 cm⁻¹.[9] The C-Cl stretching band at ~675 cm⁻¹ should disappear.

-

¹H NMR Spectroscopy: The benzylic methylene protons (-CH₂-N₃) will show a slight upfield shift compared to the starting PVBC, typically appearing around 4.3 ppm.[9]

Quantitative Data Summary:

| Parameter | Value | Reference |

| PVBC to NaN₃ Molar Ratio | 1:5 | |

| Solvent | DMF | |

| Reaction Temperature | Room Temperature (~25°C) | |

| Reaction Time | 36-48 hours | |

| Typical Degree of Azidation | >90% |

Protocol III: Etherification of Poly(vinylbenzyl chloride)

Causality and Significance: Etherification of PVBC via the Williamson ether synthesis allows for the introduction of alkoxy side chains, which can significantly alter the polymer's properties such as solubility, glass transition temperature, and hydrophobicity.[2][11] This modification is achieved by reacting the benzylic chloride with an alkoxide, which is typically generated in situ by reacting an alcohol with a strong base. This protocol provides a general framework for attaching a variety of alkyl or aryl groups to the PVBC backbone through an ether linkage.

Detailed Experimental Protocol: Etherification with Ethanol

This protocol describes the synthesis of poly(vinylbenzyl ethyl ether) from PVBC and ethanol.

Materials:

-

Poly(vinylbenzyl chloride) (PVBC)

-

Ethanol, anhydrous

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert gas supply

Procedure:

-

Alkoxide Formation:

-

Using NaOH: In a round-bottom flask, dissolve a 1.5-fold molar excess of NaOH in anhydrous ethanol with stirring under an inert atmosphere.

-

Using NaH: In a round-bottom flask containing anhydrous THF under an inert atmosphere, carefully add a 1.2-fold molar excess of NaH. To this suspension, slowly add a 1.5-fold molar excess of anhydrous ethanol. Stir until hydrogen gas evolution ceases.

-

-

Polymer Addition: Dissolve 1.0 g of PVBC in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared sodium ethoxide solution under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C for THF/ethanol mixture) and maintain it for 24 hours with continuous stirring.

-

Quenching and Precipitation: After cooling to room temperature, quench the reaction by the slow addition of deionized water. Precipitate the polymer by pouring the mixture into a large volume of methanol.

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the polymer thoroughly with deionized water to remove any remaining salts and base.

-

Redissolve the polymer in THF and re-precipitate in methanol to further purify it.

-

-

Drying: Dry the final product, poly(vinylbenzyl ethyl ether), under vacuum at 50°C to a constant weight.

Characterization:

-

FTIR Spectroscopy: Successful etherification is indicated by the appearance of a characteristic C-O-C stretching band around 1100 cm⁻¹ and the disappearance of the C-Cl stretching band at ~675 cm⁻¹.

-

¹H NMR Spectroscopy: The formation of the ether linkage is confirmed by the appearance of new signals corresponding to the ethoxy group: a quartet at ~3.5 ppm (-O-CH₂-CH₃) and a triplet at ~1.2 ppm (-O-CH₂-CH₃). The benzylic methylene protons (-CH₂-O-) will be shifted to around 4.5 ppm.

Quantitative Data Summary:

| Parameter | Value | Reference |

| PVBC to Alcohol Molar Ratio | 1:1.5 | General Williamson Synthesis |

| Base | NaOH or NaH | |

| Solvent | THF/Ethanol | |

| Reaction Temperature | Reflux (65-70°C) | |

| Reaction Time | 24 hours | |